![molecular formula C14H28O2 B107313 Dodecyl acetate CAS No. 112-66-3](/img/structure/B107313.png)
Dodecyl acetate
Overview
Description
Dodecyl acetate, also known as lauryl acetate, is the dodecyl ester of acetic acid . It has a floral odor and is useful as a perfume additive .
Synthesis Analysis
Dodecyl acetate can be synthesized by the acetylation of lauryl alcohol . A typical procedure involves adding alcohol and ester sequentially to tetraethylammonium bicarbonate at 60°C for 2 hours . The reaction mixture is then concentrated under reduced pressure .Molecular Structure Analysis
The molecular formula of Dodecyl acetate is C14H28O2 . It is a carboxylic ester .Chemical Reactions Analysis
Dodecyl acetate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The release process of Dodecyl acetate from alginate-based granules follows a non-Fickian or anomalous transport mechanism .Physical And Chemical Properties Analysis
Dodecyl acetate is a colorless liquid with a citrus-rose odor . It has a density of 0.8652 g/cm³ at 22°C . It is soluble in most organic solvents and has a boiling point of 265°C at 760 mmHg .Scientific Research Applications
Controlled-Release Formulations in Agriculture
Dodecyl acetate (DDA) has been incorporated into alginate-based granules to create controlled-release formulations (CRFs). These CRFs are particularly useful in agriculture for the sustained release of volatile compounds like DDA, which is present in insect sex pheromones. The addition of bentonite to the alginate formulation has been shown to improve the encapsulation efficiency and the release rate of DDA in both laboratory and field experiments .
Perfumery and Cosmetics
With its floral odor, dodecyl acetate is a valuable additive in the perfume industry. It is used to impart a fresh and long-lasting fragrance to various cosmetic products. The compound’s ability to blend with other fragrances and its stability make it a preferred choice for perfumers .
Hydrogel Technology
Dodecyl acetate’s integration into hydrogels demonstrates its versatility. Hydrogels containing DDA can absorb significant amounts of water without dissolving, making them ideal for applications ranging from regenerative medicine to hygiene products. The non-Fickian or anomalous transport mechanism of DDA within these hydrogels suggests potential for innovative drug-delivery systems .
Environmental Control
The controlled release properties of dodecyl acetate can be harnessed for environmental control, particularly in managing pest populations through pheromone traps. By releasing pheromones at a steady rate, these traps can effectively lure and monitor insect pests, aiding in biological control programs .
Material Science
In material science, dodecyl acetate can be used to modify the properties of polymers and gels. Its incorporation can affect the mechanical strength, flexibility, and water absorption capacity of materials, which is crucial for developing specialized products with desired characteristics .
Analytical Chemistry
As a standard substance, dodecyl acetate is used in analytical chemistry for calibration and testing purposes. Its consistent quality and defined properties make it suitable for use in chromatography and spectrometry to ensure accurate measurements and analyses .
Food Industry
Though not directly used as a food additive, dodecyl acetate’s role in the controlled release of flavors and fragrances can be applied to food packaging. This application ensures that food retains its freshness and aroma over extended periods, enhancing consumer appeal .
Pharmaceutical Applications
The pharmaceutical industry can utilize dodecyl acetate in the development of novel drug delivery systems. Its controlled-release capabilities can be tailored to provide a steady dosage of medication, improving patient compliance and treatment efficacy .
Safety and Hazards
Future Directions
Dodecyl acetate has been incorporated into alginate-based granules to obtain controlled-release formulations . This research has allowed the obtainment of a set of parameters to improve the preparation of alginate-based controlled-release formulations for the use of volatile biological molecules, such as Dodecyl acetate, in agricultural biological control programs .
properties
IUPAC Name |
dodecyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWGRQBCURJOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047641 | |
Record name | Dodecyl acetate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |
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Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a waxy, citrus-rose odour | |
Record name | Lauryl acetate | |
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Record name | Dodecyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Lauryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
150.00 °C. @ 15.00 mm Hg | |
Record name | Dodecyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in most organic solvents, 1 ml in 4 ml 80% alcohol (in ethanol) | |
Record name | Lauryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.865 | |
Record name | Lauryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.000468 [mmHg] | |
Record name | Lauryl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21092 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dodecyl acetate | |
CAS RN |
112-66-3 | |
Record name | Dodecyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lauryl acetate | |
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Record name | DODECYL ACETATE | |
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Record name | Acetic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dodecyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.632 | |
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Record name | LAURYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J36KE44B | |
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Record name | Dodecyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1.3 °C | |
Record name | Dodecyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dodecyl acetate function as an insect pheromone, and what are the downstream effects on insect behavior?
A1: Dodecyl acetate acts as a pheromone component for various insect species, primarily moths and thrips. [, , , , , , , , ] It often works in conjunction with other pheromone components to elicit specific behavioral responses in insects. For example, in the fruittree leafroller moth (Archips argyrospilus), dodecyl acetate acts as a synergist to the primary pheromone component, cis-11-tetradecenyl acetate, increasing the attractiveness of the blend to males. [] In the case of the stick tea thrips (Dendrothrips minowai), dodecyl acetate, along with tetradecyl acetate, acts as an aggregation pheromone, attracting both males and females for mating and feeding purposes. [] This aggregation behavior can be exploited for pest control using pheromone-baited traps. []
Q2: Are there instances where dodecyl acetate inhibits, rather than attracts, insects?
A2: Yes, dodecyl acetate has been observed to have an inhibitory effect on the attraction of some insect species. For instance, in the case of the oriental fruit moth (Grapholitha molesta), dodecyl acetate acts as an inhibitor of the primary sex pheromone, cis-8-dodecenyl acetate. [, ] This suggests that dodecyl acetate may play a role in species recognition and reproductive isolation, preventing interspecies mating.
Q3: What is the molecular formula, weight, and spectroscopic data of dodecyl acetate?
A3:
Q4: How is dodecyl acetate used in analytical chemistry?
A5: Dodecyl acetate serves as a solvent in liquid-phase microextraction (LPME), a sample preparation technique for analytical chemistry. [, ] It exhibits good long-term stability for this application. []
Q5: Are there applications for dodecyl acetate in material science?
A6: Yes, dodecyl acetate is incorporated into alginate-based granules for the controlled release of volatile compounds. [] The addition of bentonite to these formulations affects the release rate of dodecyl acetate. []
Q6: How does dodecyl acetate factor into the synthesis of alkyl polyglucosides (APGs)?
A7: Dodecyl acetate is used as a starting material in the direct, one-step synthesis of APG-12. [] This process involves reacting dodecyl acetate with glucose under specific conditions of temperature, pressure, and time. []
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